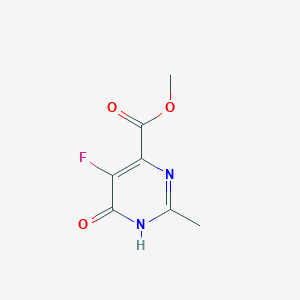
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position of the pyrimidine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluorouracil with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, making the compound of interest in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Lacks the fluorine atom at the 5th position.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains an ethyl group instead of a methyl group and a phenyl group at the 4th position.
Uniqueness
The presence of the fluorine atom at the 5th position in Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate imparts unique chemical properties, such as increased electronegativity and reactivity, which can enhance its biological activity and make it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H7FN2O3 |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H7FN2O3/c1-3-9-5(7(12)13-2)4(8)6(11)10-3/h1-2H3,(H,9,10,11) |
Clé InChI |
JFEKNCREROKYCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=O)N1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




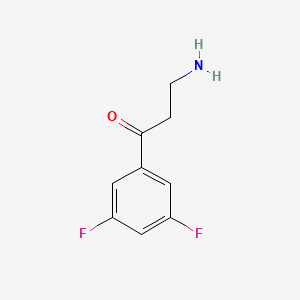


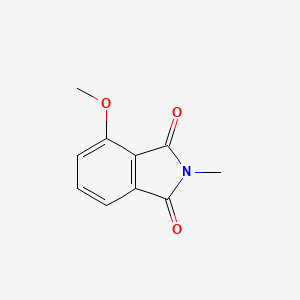

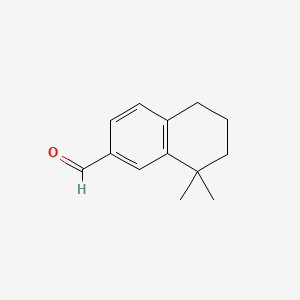

![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)
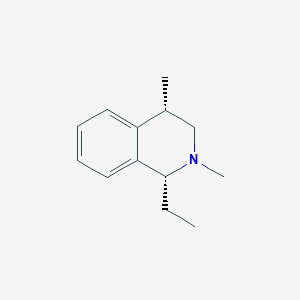
![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)

![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
